Ethylene oxide

Description

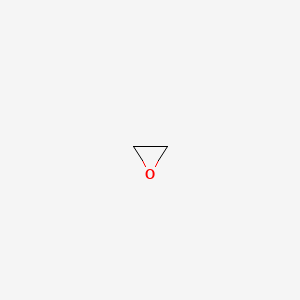

Structure

3D Structure

Propriétés

IUPAC Name |

oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPIBMASNFSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylene oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylene_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020600 | |

| Record name | Ethylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene oxide appears as a clear colorless gas with an ethereal odor with a flash point below 0 °F. Liquid less dense than water. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors very toxic. Vapors irritate the eyes, skin, and respiratory system. Prolonged skin contact may result in delayed burns. Used to make other chemicals, as a fumigant and industrial sterilant., Gas or Vapor; Liquid, Colorless gas or liquid (below 51 degrees F) with an ether-like odor; [NIOSH] Vapor density = 1.49 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 51 °F) with an ether-like odor. | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

51.3 °F at 760 mmHg (EPA, 1998), 10.6 °C, 11 °C, 51 °F | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-0.4 to 0 °F (EPA, 1998), -20 °F (-29 °C) (closed cup), -18 °C (open cup), Flammable gas, -20 °F (liquid), NA (Gas) -20 °F (Liquid) | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NTP, 1992), Soluble in benzene, acetone, ethanol, ether, Miscible with... carbon tetrachloride., Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8222 at 50 °F (EPA, 1998) - Less dense than water; will float, 0.882 at 10 °C/10 °C, Relative density (water = 1): 0.9, 0.82 (liquid at 50 °F), 0.82 (Liquid at 50 °F), 1.49(relative gas density) | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.49, Relative vapor density (air = 1): 1.5 | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1095 mmHg at 68 °F (EPA, 1998), 1,310 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 146, 1.46 atm | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Ethylene oxide is available commercially in the United States as a high-purity chemical that contains a maximum of 0.03% water, 0.003% aldehydes as acetaldehyde, and 0.002% acidity as acetic acid. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless ... gas at ordinary room temp and pressure; liquid below 12 °C, Colorless gas or liquid (below 51 degrees F) ... | |

CAS No. |

75-21-8 | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene oxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethylene-oxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH7GNN18P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-170.5 °F (EPA, 1998), -111.7 °C, -111 °C, -171 °F | |

| Record name | ETHYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/575 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Ethylene Oxide

<

This guide provides a comprehensive overview of the laboratory-scale synthesis of ethylene oxide, designed for researchers, scientists, and drug development professionals. It delves into the core chemical principles, experimental protocols, safety considerations, and analytical methods pertinent to the controlled production of this highly valuable and reactive epoxide.

Introduction: The Significance of this compound

This compound (EO) is a cornerstone of the chemical industry, serving as a critical intermediate in the synthesis of a vast array of products, including ethylene glycol, surfactants, and ethanolamines.[1][2] Its high reactivity, stemming from the strained three-membered ring, makes it a potent sterilant for medical equipment and a versatile building block in organic synthesis.[1][2][3] While industrial production is well-established, the ability to safely and efficiently synthesize this compound on a laboratory scale is paramount for research and development, enabling the exploration of novel reaction pathways and the synthesis of specialized derivatives.

This document will focus on the most prevalent and well-understood method for this compound synthesis: the direct oxidation of ethylene over a silver-based catalyst.

The Chemistry of Ethylene Epoxidation

The synthesis of this compound via direct oxidation is a highly exothermic reaction that involves the catalytic addition of an oxygen atom across the double bond of ethylene.[4] The overall reaction is:

C₂H₄ + ½ O₂ → C₂H₄O

However, this desired reaction is invariably accompanied by competing combustion reactions, which lead to the formation of carbon dioxide and water, significantly impacting the selectivity of the process.[4][5]

C₂H₄ + 3 O₂ → 2 CO₂ + 2 H₂O

C₂H₄O + 2.5 O₂ → 2 CO₂ + 2 H₂O

The key to a successful synthesis lies in maximizing the selectivity towards this compound while minimizing these undesirable side reactions.[4]

The Role of the Silver Catalyst

Silver is unique in its ability to catalyze the epoxidation of ethylene with molecular oxygen.[6][7] The catalytic activity is attributed to the specific way oxygen adsorbs onto the silver surface.[4] It is generally accepted that two types of adsorbed oxygen species exist on the silver surface under reaction conditions:

-

Electrophilic (atomic) oxygen (O⁻): This species is believed to be responsible for the selective epoxidation of ethylene to this compound.[6]

-

Nucleophilic (subsurface) oxygen (O²⁻): This species is thought to promote the total oxidation of ethylene to carbon dioxide and water.[6]

The selectivity of the catalyst is therefore highly dependent on the relative abundance and reactivity of these different oxygen species.[6]

Promoters and Inhibitors

To enhance the selectivity of the silver catalyst, promoters and inhibitors are crucial in industrial processes and can be adapted for laboratory-scale synthesis.

-

Promoters: Alkali metals, such as cesium, are often added to the catalyst to increase its selectivity.[5][8] These promoters are thought to modify the electronic properties of the silver surface, favoring the formation of the desired electrophilic oxygen species.

-

Inhibitors: Small amounts of organochlorine compounds, such as 1,2-dichloroethane or vinyl chloride, are introduced into the feed gas to suppress the total oxidation reactions.[4][9] The chlorine atoms are believed to block the sites on the silver surface that are active for the non-selective combustion of ethylene.[4]

The precise control of these promoters and inhibitors is critical for achieving high selectivity.

Laboratory-Scale Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of this compound in a laboratory setting. This protocol is designed to be a self-validating system, with clear checkpoints and analytical procedures to ensure the integrity of the experiment.

Materials and Equipment

| Reagents | Equipment |

| High-purity ethylene (≥99.9%) | Fixed-bed tubular reactor (e.g., quartz or stainless steel) |

| High-purity oxygen or purified air | Temperature controller and furnace |

| Silver catalyst (e.g., Ag/α-Al₂O₃) | Mass flow controllers for gases |

| Inert gas (e.g., nitrogen or argon) | Gas chromatograph (GC) with a suitable detector (FID or TCD) |

| 1,2-dichloroethane (inhibitor) | Cold trap (e.g., dry ice/acetone or liquid nitrogen) |

| Gas-tight syringes | |

| Appropriate safety equipment (see Section 4) |

Experimental Workflow Diagram

Sources

- 1. Inside the Reactor: How this compound is Produced [chemanalyst.com]

- 2. This compound - Overview | Occupational Safety and Health Administration [osha.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Production of this compound by Direct Oxidation - Chempedia - LookChem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. Reversible Restructuring of Silver Particles during Ethylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Nucleophilic-Ring-Opening-of-Ethylene-Oxide

Abstract

Ethylene oxide, the simplest epoxide, serves as a cornerstone electrophile in organic synthesis, prized for its utility in introducing hydroxyethyl functionalities. Its reactivity is dominated by nucleophilic ring-opening reactions, a consequence of significant inherent ring strain. This guide provides an in-depth exploration of the mechanistic pathways governing these transformations. We will dissect the nuanced yet critical differences between reactions conducted under basic/neutral and acidic conditions, focusing on the underlying principles of kinetics, regioselectivity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals who leverage epoxide chemistry in their synthetic endeavors.

The-Driving-Force:-Understanding-Ethylene-Oxide's-Inherent-Reactivity

This compound is a cyclic ether constrained into a three-membered ring. The bond angles in this ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. This deviation results in substantial angle strain, estimated to be around 105 kJ/mol.[1] This stored potential energy is the primary driving force for the ring-opening reactions.[2][3] When a nucleophile attacks one of the carbon atoms, the C-O bond breaks, relieving the ring strain and leading to a thermodynamically favorable outcome.[4][5] The carbon atoms in the ring are also polarized due to the high electronegativity of the oxygen atom, making them electrophilic and susceptible to nucleophilic attack.[6]

// Define nodes for atoms C1 [label="C", pos="0,0!", fontname="Helvetica-Bold", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontname="Helvetica-Bold", fontcolor="#202124"]; O1 [label="O", pos="0.75,1.3!", fontname="Helvetica-Bold", fontcolor="#EA4335"]; H1 [label="H", pos="-0.5,-0.8!", fontcolor="#5F6368"]; H2 [label="H", pos="0.5,-0.8!", fontcolor="#5F6368"]; H3 [label="H", pos="1.0,-0.8!", fontcolor="#5F6368"]; H4 [label="H", pos="2.0,-0.8!", fontcolor="#5F6368"];

// Define invisible nodes for bond angles p1 [pos="0.75,0!", shape=point]; p2 [pos="0.375,0.65!", shape=point]; p3 [pos="1.125,0.65!", shape=point];

// Draw bonds C1 -- C2 [color="#202124"]; C1 -- O1 [color="#202124"]; C2 -- O1 [color="#202124"]; C1 -- H1 [color="#5F6368"]; C1 -- H2 [color="#5F6368"]; C2 -- H3 [color="#5F6368"]; C2 -- H4 [color="#5F6368"];

// Add bond angle label p1 -- p2 [style=dashed, color="#4285F4", arrowhead=none]; p1 -- p3 [style=dashed, color="#4285F4", arrowhead=none]; angle [label="~60°", pos="0.75,0.2!", fontcolor="#4285F4", fontsize=10]; }

Figure 1: Structure of this compound.

Mechanism-Under-Basic-or-Neutral-Conditions

Under basic or neutral conditions, the reaction proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism.[1][7] This pathway is characteristic of strong nucleophiles such as alkoxides (RO⁻), hydroxide (OH⁻), amines (RNH₂), and organometallics like Grignard reagents (RMgX).[8][9]

The core principle is the direct attack of the nucleophile on one of the electrophilic carbon atoms of the epoxide ring.[2] Since this compound is symmetrical, attack at either carbon is equally probable. This attack occurs from the backside, relative to the C-O bond, leading to an inversion of stereochemistry if the carbon were a stereocenter.[10] The reaction culminates in the breaking of the C-O bond, with the oxygen atom accepting the electron pair and forming an alkoxide intermediate. A subsequent protonation step, typically from the solvent or a mild acid workup, yields the final 2-substituted ethanol product.[4]

Causality-Behind-the-Mechanism:

The choice of an SN2 pathway is dictated by the reactants. Strong nucleophiles are sufficiently reactive to attack the carbon atom directly without prior activation of the epoxide.[7] The epoxide oxygen is a poor leaving group on its own (as an alkoxide), but the immense relief of ring strain provides the necessary thermodynamic driving force for the reaction to proceed.[5][11]

// Nodes start [label="this compound +\nStrong Nucleophile (Nu⁻)"]; attack [label="S N 2 Attack:\nNucleophile attacks a carbon atom.\nC-O bond breaks.", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Alkoxide Intermediate", shape=cds, fillcolor="#F1F3F4"]; protonation [label="Protonation:\nIntermediate abstracts a proton\nfrom solvent (e.g., H₂O).", shape=ellipse, fillcolor="#FBBC05"]; product [label="Final Product:\nHO-CH₂-CH₂-Nu", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> attack [label="Step 1"]; attack -> intermediate [label="Forms"]; intermediate -> protonation [label="Step 2"]; protonation -> product [label="Yields"]; }

Figure 2: Base-Catalyzed Mechanism Workflow.

Mechanism-Under-Acidic-Conditions

When an acid catalyst is present, the reaction mechanism changes significantly.[12] This pathway is necessary for weak nucleophiles, such as water, alcohols, or hydrogen halides, which are not potent enough to open the ring directly.[8]

The reaction begins with the protonation of the epoxide oxygen by the acid catalyst (e.g., H₂SO₄, HCl).[12] This initial step is critical as it transforms the poor alkoxide leaving group into a good, neutral alcohol leaving group. The protonated epoxide is now highly activated and much more susceptible to nucleophilic attack.

The subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions.[11][13] While the attack still occurs from the backside (an SN2 characteristic), the transition state has significant carbocation-like character (an SN1 characteristic).[13] For an unsymmetrical epoxide, the nucleophile would preferentially attack the more substituted carbon, as it can better stabilize the developing positive charge.[11][12] In the case of symmetrical this compound, attack on either carbon leads to the same product. The attack opens the ring, and a final deprotonation step (if the nucleophile was neutral, like water or an alcohol) yields the product.

Causality-Behind-the-Mechanism:

The acid catalyst is essential for activating the epoxide ring towards attack by weak nucleophiles.[12] Protonation of the oxygen atom makes the ring's carbon atoms significantly more electrophilic. The resulting transition state is a hybrid; it avoids the formation of a full, unstable primary carbocation but benefits from the charge stabilization at the carbon atom, directing the nucleophilic attack.[13]

// Nodes start [label="this compound +\nWeak Nucleophile (Nu-H)\n+ Acid Catalyst (H⁺)"]; protonation [label="Protonation:\nEpoxide oxygen is protonated\nby the acid catalyst.", shape=ellipse, fillcolor="#FBBC05"]; activated [label="Protonated Epoxide\n(Activated Intermediate)", shape=cds, fillcolor="#F1F3F4"]; attack [label="Nucleophilic Attack:\nNu-H attacks a carbon atom.\nRing opens.", shape=ellipse, fillcolor="#FBBC05"]; deprotonation [label="Deprotonation:\nSolvent removes a proton\nto yield the neutral product.", shape=ellipse, fillcolor="#FBBC05"]; product [label="Final Product:\nHO-CH₂-CH₂-Nu", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> protonation [label="Step 1"]; protonation -> activated [label="Forms"]; activated -> attack [label="Step 2"]; attack -> deprotonation [label="Step 3"]; deprotonation -> product [label="Yields"]; }

Figure 3: Acid-Catalyzed Mechanism Workflow.

Comparative-Analysis-and-Stereochemistry

The choice between acidic and basic conditions is a critical decision in synthetic design, primarily influencing regioselectivity in unsymmetrical epoxides. For this compound, both pathways yield a 2-substituted ethanol. However, the stereochemical outcome is consistently an anti-addition . The nucleophile attacks one face of the epoxide, and the resulting alcohol appears on the opposite face. This is a direct consequence of the SN2-type backside attack that is operative in both mechanisms.[4]

| Feature | Basic / Neutral Conditions | Acidic Conditions |

| Catalyst | Base (e.g., NaOH, NaOR) or none | Acid (e.g., H₂SO₄, HCl) |

| Nucleophile | Strong (e.g., RO⁻, RNH₂, RMgX)[7] | Weak (e.g., H₂O, ROH, HX)[1] |

| Key Intermediate | Alkoxide[4] | Protonated Epoxide[12] |

| Mechanism | SN2[1] | SN2-like with SN1 character[13] |

| Stereochemistry | Anti-addition (Inversion at the site of attack)[10] | Anti-addition (Inversion at the site of attack)[8] |

Experimental-Protocols

The following protocols are illustrative examples of the two primary reaction pathways. They are designed to be self-validating through careful monitoring and characterization.

Protocol-1:-Base-Catalyzed-Synthesis-of-2-Ethoxyethanol-(Ethyl-Cellosolve)

This protocol describes the reaction of this compound with ethanol under basic conditions to produce 2-ethoxyethanol.[14][15] The base, potassium hydroxide (KOH), deprotonates ethanol to form the much more potent ethoxide nucleophile.[14]

Methodology:

-

Catalyst Preparation: Prepare a 5% (w/w) solution of potassium hydroxide (KOH) in anhydrous ethanol.

-

Reactor Setup: Charge a pressure reactor with the ethanolic KOH solution. The reactor must be equipped with a stirrer, temperature and pressure controls, and an this compound inlet.

-

Inerting: Seal the reactor and purge thoroughly with dry nitrogen gas to eliminate air and moisture.

-

Reaction Conditions: Heat the reactor to 150°C with vigorous stirring.[16]

-

This compound Addition: Slowly introduce gaseous this compound below the liquid surface. The rate of addition must be carefully controlled to manage the exothermic reaction and maintain a constant pressure (e.g., 2-4 bar).[14]

-

Monitoring: Monitor the reaction by observing the pressure drop as this compound is consumed. After addition is complete, maintain the temperature for 1-2 hours to ensure full conversion.[14]

-

Work-up: Cool the reactor to ambient temperature. Carefully vent any unreacted this compound through a suitable scrubber system. Neutralize the catalyst with an acid (e.g., acetic acid).

-

Purification: The product, 2-ethoxyethanol, can be purified from excess ethanol and salts by fractional distillation.

Protocol-2:-Acid-Catalyzed-Synthesis-of-Ethylene-Glycol

This protocol details the acid-catalyzed hydrolysis of this compound to ethylene glycol.[1]

Methodology:

-

Reactor Setup: To a flask equipped with a stirrer, thermometer, and a gas inlet tube, add a large excess of water.

-

Catalyst Addition: Add a catalytic amount of dilute sulfuric acid (e.g., 0.5-1.0 mol%).

-

Reaction Conditions: Heat the acidic water solution to 60°C.[1]

-

This compound Addition: Bubble gaseous this compound into the solution at a controlled rate. The large excess of water is crucial to minimize the formation of di- and triethylene glycol byproducts.[9]

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to observe the disappearance of this compound.

-

Work-up: Once the reaction is complete, cool the solution to room temperature. Neutralize the sulfuric acid catalyst with a base, such as sodium hydroxide or calcium carbonate.

-

Purification: The water is removed under reduced pressure. The resulting ethylene glycol can be purified by vacuum distillation to separate it from any salts and higher glycol byproducts.[9]

// Nodes A [label="1. Reactor Setup\n(Flask/Pressure Vessel)"]; B [label="2. Charge Reagents\n(Solvent, Nucleophile, Catalyst)"]; C [label="3. Set Conditions\n(Temperature, Pressure, Inert Atm.)"]; D [label="4. Add this compound\n(Controlled Rate)"]; E [label="5. Monitor Reaction\n(TLC, GC, Pressure Drop)"]; F [label="6. Reaction Work-up\n(Quench, Neutralize)"]; G [label="7. Product Isolation\n(Extraction, Distillation)"]; H [label="8. Purification\n(Chromatography, Recrystallization)"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#FBBC05"]; E -> F [color="#34A853"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; }

Figure 4: General Synthetic Workflow.

Safety-Considerations

This compound is a highly hazardous substance; it is flammable, highly reactive, toxic, and carcinogenic.[17][18][19] All manipulations must be conducted in a well-ventilated chemical fume hood or a glovebox.[20] Appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and suitable gloves (e.g., butyl rubber), must be worn.[20] Due to its high reactivity, care must be taken to avoid contact with incompatible materials, and all equipment should be properly grounded to prevent static discharge.[21] Emergency procedures, including access to a safety shower and eyewash station, must be in place.[20]

Conclusion

The nucleophilic ring-opening of this compound is a powerful and versatile transformation in organic synthesis. The reaction's outcome is mechanistically dependent on the reaction conditions. Strong nucleophiles react directly via an SN2 pathway, while weak nucleophiles require acid catalysis to activate the epoxide, proceeding through a mechanism with both SN1 and SN2 characteristics. A thorough understanding of these principles is paramount for researchers to effectively control reaction outcomes and leverage the full synthetic potential of this fundamental building block.

References

- This compound - Wikipedia. Source

- Synthesis of 2-Ethoxyethanol from this compound and Ethanol: An In-depth Technical Guide - Benchchem. Source

- Epoxides Ring-Opening Reactions - Chemistry Steps. Source

- Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. Source

- 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. Source

- This compound - CCOHS. Source

- This compound reacts readily with HO- because of the strain in t... | Study Prep in Pearson+. Source

- 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. Source

- This compound Standard Operating Procedure Template - Environmental Health & Safety. Source

- This compound reacts readily with \mathrm{HO}^{-} because of the strain .. - Filo. Source

- SAFETY DATA SHEET this compound - Balchem. Source

- Stereochemistry of epoxide ring-opening - YouTube. Source

- Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups | The Journal of Organic Chemistry - ACS Public

- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Source

- This compound - Hazardous Substance Fact Sheet. Source

- Epoxide Ring Opening With Base - Master Organic Chemistry. Source

- What alcohols are formed from the reaction of this compound with... - Pearson. Source

- This compound - Overview | Occupational Safety and Health Administr

- Which Substance is more reactive: Oxetane or this compound? | Wyzant Ask An Expert. Source

- This compound reacts readily with \mathrm{HO}^{-} because of the strain .. - Filo. Source

- Addition Reaction of this compound. Source

- Base vs. Acid catalyed epoxide ring openings : r/chemhelp - Reddit. Source

- 18.6 Reactions of Epoxides: Ring-opening - Chemistry LibreTexts. Source

- 2-Ethoxyethanol - Wikipedia. Source

- Synthesis of 2-ethoxyethanol over 5A molecular sieve loading potassium hydroxide in membrane reactor - ResearchG

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound reacts readily with HO- because of the strain in t... | Study Prep in Pearson+ [pearson.com]

- 3. wyzant.com [wyzant.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound reacts readily with \mathrm{HO}^{-} because of the strain .. [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. ijrcs.org [ijrcs.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. CCOHS: this compound [ccohs.ca]

- 18. balchem.com [balchem.com]

- 19. This compound - Overview | Occupational Safety and Health Administration [osha.gov]

- 20. ehs.unm.edu [ehs.unm.edu]

- 21. nj.gov [nj.gov]

A Senior Application Scientist's Guide to the Computational Chemistry of Ethylene Oxide Ring-Opening

Executive Summary

The ring-opening of ethylene oxide is a cornerstone of industrial organic synthesis, providing access to a vast array of critical chemical intermediates, including ethylene glycol and poly(this compound). The inherent strain of the three-membered ring makes it highly reactive, yet this reactivity is exquisitely sensitive to catalytic conditions, nucleophile choice, and the solvent environment. Understanding the nuanced interplay of these factors is paramount for optimizing reaction yields, controlling regioselectivity in substituted epoxides, and designing novel catalysts. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the computational chemistry approaches used to unravel the mechanisms of this compound ring-opening. We will dissect the causal factors behind acid- and base-catalyzed pathways, present field-proven computational protocols, and demonstrate how theoretical insights translate into practical, verifiable predictions of reaction behavior.

The Mechanistic Dichotomy: Why Catalysis is Key

The reactivity of the this compound ring is fundamentally governed by its high ring strain (~13 kcal/mol). However, uncatalyzed ring-opening by weak nucleophiles like water is kinetically prohibitive. Catalysis provides alternative, lower-energy pathways. From a computational standpoint, our primary goal is to map the potential energy surface for these catalyzed reactions, identifying the transition states that control the reaction rate and the intermediates that dictate the reaction pathway. The two dominant catalytic paradigms are acid- and base-catalysis, which proceed via distinct mechanisms.

Acid-Catalyzed Ring-Opening: An SN2 Reaction with SN1 Character

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen. This seemingly simple step is crucial; it transforms the neutral oxygen into a potent electron-withdrawing group and makes the C-O bonds more labile. The subsequent nucleophilic attack occurs on one of the electrophilic carbons.

Computational studies, particularly those using Density Functional Theory (DFT), reveal that this process is a concerted, SN2-type reaction.[1] However, the transition state is highly asynchronous, with C-O bond breaking significantly preceding C-Nucleophile bond formation. This asynchronicity imparts substantial carbocation-like (SN1) character to the transition state, explaining the regioselectivity observed in substituted epoxides where the nucleophile preferentially attacks the more substituted carbon.

Base-Catalyzed Ring-Opening: A Classic SN2 Pathway

In contrast, base-catalyzed ring-opening is a more straightforward process. A strong nucleophile (e.g., hydroxide, alkoxide) directly attacks one of the epoxide carbons. There is no prior activation of the epoxide. This reaction follows a classic SN2 mechanism, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the reaction center.[2]

Computationally, this is modeled as a direct nucleophilic attack where steric hindrance is the dominant factor. The transition state involves a pentacoordinate carbon, and the nucleophile will preferentially attack the less sterically encumbered carbon atom. This difference in mechanism directly impacts the activation energy and regiochemical outcome compared to the acid-catalyzed route.[3]

Computational Workflow: A Self-Validating Protocol

To ensure the trustworthiness of our computational results, we employ a rigorous and self-validating workflow. This protocol is designed to not only calculate energies but also to confirm the identity and relevance of each calculated structure on the potential energy surface.

Experimental Protocol: Standard DFT Workflow for Reaction Mechanism Analysis

-

Structure Optimization:

-

Objective: To find the lowest energy conformation of all reactants, intermediates, and products.

-

Method: Geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The choice of functional is critical; B3LYP is often selected for its balance of accuracy and computational cost in organic reactions.[4][5] The inclusion of diffuse functions (+) and polarization functions (d,p) in the basis set is essential for accurately describing the electron distribution in anionic species and strained rings.

-

Validation: A frequency calculation must be performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

-

-

Transition State (TS) Location:

-

Objective: To locate the saddle point on the potential energy surface that connects reactants and products.

-

Method: Several algorithms can be used, such as Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny optimization algorithm with eigenvector following. This is often the most challenging step, requiring a good initial guess of the TS geometry.

-

Validation: A frequency calculation is mandatory. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should be visually inspected to ensure it represents the desired reaction coordinate (e.g., the breaking of a C-O bond and the formation of a C-nucleophile bond).

-

-

Minimum Energy Path Confirmation:

-

Objective: To confirm that the located TS connects the intended reactants and products.

-

Method: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS geometry. This calculation maps the reaction pathway downhill from the transition state in both the forward and reverse directions.

-

Validation: The IRC path must terminate at the optimized geometries of the reactant and product complexes.

-

-

Energy Calculation:

-

Objective: To obtain accurate relative energies (activation energy, reaction energy).

-

Method: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to refine the electronic energy. Solvent effects are typically included at this stage using a continuum solvation model (e.g., PCM, SMD).[6][7]

-

The following diagram illustrates this comprehensive and self-validating workflow.

Caption: Simplified reaction pathway for acid-catalyzed this compound hydrolysis.

Base-Catalyzed Hydrolysis Pathway

The base-catalyzed mechanism is more direct, involving the SN2 attack of a potent nucleophile like a hydroxide or methoxide ion. [2]This pathway avoids the formation of a high-energy carbocation-like intermediate and typically proceeds with a lower activation barrier compared to the acid-catalyzed route under comparable conditions.

Caption: Simplified reaction pathway for base-catalyzed this compound hydrolysis.

Comparative Energetics

Computational studies provide precise activation energies that explain experimental observations. For instance, the hydrolysis of this compound demonstrates a dramatic catalytic effect.

| Reaction Condition | Nucleophile | Activation Energy (ΔE‡) | Source |

| Acid-Catalyzed | H₂O | ~80 kJ/mol (~19.1 kcal/mol) | [N/A] |

| Base-Catalyzed | OH⁻ | ~60 kJ/mol (~14.3 kcal/mol) | [N/A] |

| Neutral | H₂O | ~205 kJ/mol (~49.0 kcal/mol) | [N/A] |

| Base-Catalyzed Polymerization | CH₃O⁻ | ~101 kJ/mol (~24.1 kcal/mol) | [2] |

Note: Activation energies are approximate and can vary based on the level of theory, basis set, and solvation model used. The hydrolysis data is derived from analogous computational studies on epoxide hydrolysis.

These data clearly quantify why catalysis is essential. The uncatalyzed reaction has a prohibitively high barrier, while both acid and base catalysis significantly lower it, with the base-catalyzed route being kinetically more favorable for simple hydrolysis. In polymerization, the chain growth step initiated by sodium methoxide requires overcoming a significant energy barrier. [2]

The Critical Role of Solvent

The reaction environment profoundly influences the kinetics and thermodynamics of ionic reactions. Computational models must account for solvent effects to achieve predictive accuracy. The choice of solvent can alter activation energies by stabilizing or destabilizing the transition state relative to the reactants. [7][8][9]

-

Protic Solvents (e.g., water, ethanol): These solvents can stabilize both anionic nucleophiles and cationic intermediates through hydrogen bonding, influencing the activation barriers.

-

Aprotic Polar Solvents (e.g., acetonitrile, nitromethane): These solvents can solvate charged species through dipole-ion interactions. Studies have shown that solvents like nitromethane can enhance the nucleophilicity of amines in epoxide ring-opening reactions. [6][10] The interplay between the catalyst, solvent, and substrate is complex. For example, in zeolite catalysts, the polarity of the pores and the structure of the solvent molecules within them can dramatically alter reaction rates and regioselectivity. [8][9]Computational modeling using both implicit (continuum) and explicit (microsolvation) solvent models is key to dissecting these intricate environmental effects.

Conclusion and Future Outlook

Computational chemistry provides an indispensable toolkit for dissecting the mechanisms of this compound ring-opening. Through rigorous, validated DFT calculations, we can elucidate transition state structures, quantify activation barriers, and predict how changes in catalysts, substituents, and solvents will impact reaction outcomes. These molecular-level insights are not merely academic; they provide a rational basis for catalyst design, reaction optimization, and the development of new synthetic methodologies. As computational power and theoretical methods continue to advance, we anticipate an even greater synergy between in silico modeling and experimental chemistry, accelerating innovation in the synthesis of polymers, pharmaceuticals, and fine chemicals derived from this versatile epoxide.

References

- Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. (2020). ACS Omega.

- Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. (2024). JACS Au.

- Ring-Opening Polymerization of this compound Initiated by Sodium Methoxide. (2011). Acta Physico-Chimica Sinica.

- Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. (2024). ResearchGate.

- DFT Studies on the Origin of Regioselective Ring-opening of Terminal Epoxides during Copolymerization with CO2. (2016). Chinese Journal of Polymer Science.

- Computational Analysis of the Lewis Acid-Catalyzed Zwitterionic Ring-Expansion Polymerization (ZREP) of Monosubstituted this compound. (2021). The Journal of Organic Chemistry.

- Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. (2020). ResearchGate.

- Computational Analysis of the Lewis Acid-Catalyzed Zwitterionic Ring-Expansion Polymerization (ZREP) of Monosubstituted this compound. (2021). ACS Publications.

- Computational Studies of Chiral Epoxide Radicals. (2022). The Journal of Organic Chemistry.

- A Computational Study of Solvent and Electric Field Effects on Propylene Oxide Ring-Opening Reaction. (2020). ResearchGate.

- Nature of the Transition Structure for Alkene Epoxidation by Peroxyformic Acid, Dioxirane, and Dimethyldioxirane. (1997). The Journal of Physical Chemistry A.

- Investigation of this compound on Clean and Oxygen-Covered Ag(110) Surfaces. (2017). Surface Science.

- Computationally analyzed epoxide ring-opening reactions under basic and acidic conditions. (2018). ResearchGate.

Sources

- 1. Computational Analysis of the Lewis Acid-Catalyzed Zwitterionic Ring-Expansion Polymerization (ZREP) of Monosubstituted this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cjps.org [cjps.org]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ethylene Oxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Need for Precise Ethylene Oxide Analysis

This compound (EtO) is a highly effective sterilizing agent, indispensable in the manufacturing of medical devices and pharmaceuticals where terminal sterilization by heat or radiation is not feasible.[1][2] However, its utility is shadowed by its toxic, carcinogenic, and irritant properties.[2][3] Consequently, regulatory bodies worldwide, guided by standards such as ISO 10993-7, impose stringent limits on the permissible levels of residual EtO and its primary byproducts, ethylene chlorohydrin (ECH) and ethylene glycol (EG), in sterilized products to ensure patient safety.[1][4][5][6] This mandate necessitates the use of highly sensitive, specific, and validated analytical methods to quantify these residues.

This technical guide provides an in-depth exploration of the core spectroscopic techniques employed for the analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the fundamental principles and rationale behind methodological choices, ensuring a robust understanding translatable to practical laboratory application.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

For the trace-level quantification of volatile residues like EtO from complex matrices such as medical devices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the undisputed method of choice.[7] Its power lies in the synergistic combination of the superior separation capability of Gas Chromatography and the definitive identification power of Mass Spectrometry.

Principle of Operation